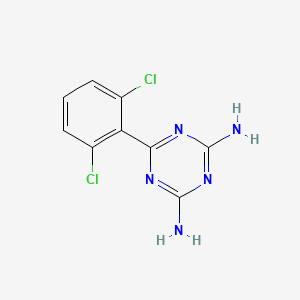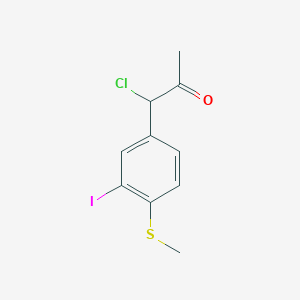
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is a chemical compound with the molecular formula C4H6F3O4P. It is known for its unique structure, which includes a cyclic phosphate group and a trifluoroethoxy substituent. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- can be synthesized through the reaction of 2,2,2-trifluoroethanol with ethylene glycol in the presence of a suitable catalyst. The reaction typically involves the formation of a cyclic phosphate intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- involves its ability to form stable complexes with various substrates. The cyclic phosphate group can participate in ring-opening polymerization, while the trifluoroethoxy group enhances the compound’s stability and reactivity. This dual functionality allows the compound to interact with multiple molecular targets and pathways, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2,2-Trifluoroethyl Carbonate: Another compound with a trifluoroethoxy group, used in similar applications.
2-Hydroxy-1,3,2-dioxaphospholane 2-oxide: A related compound with a hydroxyl group instead of a trifluoroethoxy group.
Uniqueness
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is unique due to its combination of a cyclic phosphate group and a trifluoroethoxy substituent. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .
Propiedades
Número CAS |
89307-26-6 |
|---|---|
Fórmula molecular |
C4H6F3O3P |
Peso molecular |
190.06 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H6F3O3P/c5-4(6,7)3-10-11-8-1-2-9-11/h1-3H2 |
Clave InChI |
RCACIHFKCWUGEJ-UHFFFAOYSA-N |
SMILES canónico |
C1COP(O1)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)





![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)




![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)


